(4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-1,2,4,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol
Description
Properties
IUPAC Name |
(4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-1,2,4,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-6,11,13,16,20-21H,7-9H2,1-2H3/t11-,13+,16-,17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZPXTZKBNWUTF-QMVVXIJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C(C=CC2(C1CC5=C3C(=C(C=C5)OC)O4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H](C=C[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197474 | |
| Record name | 14-Hydroxycodeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4829-46-3 | |
| Record name | 14-Hydroxycodeine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004829463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14-Hydroxycodeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5alpha,6alpha)-7,8-didehydro-4,5-epoxy-3-methoxy-14-hydroxy-17-methylmorphinan-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 14-HYDROXYCODEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/332OI8E5Z4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Copper-Mediated Cyclization for Benzofuran Core Assembly
The benzofuran moiety is critical for the compound’s structural integrity. A one-pot copper-mediated cyclization protocol enables efficient formation of this subunit. Substituted salicylaldehydes 15 react with calcium carbide-derived alkynes in the presence of copper bromide (CuBr) and sodium carbonate (Na₂CO₃) in dimethyl sulfoxide (DMSO) at 80°C for 12 hours. The reaction proceeds via iminium ion B formation, followed by nucleophilic attack by copper acetylide to generate intermediate C , which undergoes intramolecular cyclization to yield benzofuran derivatives 19 (Scheme 4) .
Table 1: Copper-Mediated Cyclization Conditions
| Parameter | Value |
|---|---|
| Substrate | Salicylaldehyde derivatives |
| Alkyne Source | Calcium carbide |
| Catalyst | CuBr (10 mol%) |
| Base | Na₂CO₃ (2 equiv) |
| Solvent | DMSO/H₂O (9:1) |
| Temperature | 80°C |
| Yield Range | 72–89% |
This method is notable for avoiding chromatographic purification, as products precipitate directly from the reaction mixture .
Oxidative Addition with Triphenylphosphine for Stereochemical Control
Triphenylphosphine (PPh₃)-mediated oxidative addition is pivotal for introducing the methanobenzofuro bridge. Iodonium salts, prepared from iodine and PPh₃, undergo oxidative addition with codeine-derived intermediates to establish the C4–C12 methano linkage. For example, treatment of codeine with iodine and PPh₃ in dichloromethane at 0°C generates a hypervalent iodine intermediate, which rearranges to form the methanobenzofuro framework with >95% stereoselectivity (Scheme 3) .
Key Mechanistic Insights :
-
Iminium Ion Formation : Protonation of the tertiary amine initiates ring-opening.
-
Stereochemical Transfer : The (7S) configuration of codeine directs iodine addition to the β-face, preserving the 4aR,7aR stereochemistry .
Bischler-Napieralski Reaction for Isoquinoline Core Construction
The isoquinoline subunit is synthesized via a Bischler-Napieralski reaction, a cornerstone in alkaloid synthesis. Phenethylamine derivatives 85 are treated with phosphoryl chloride (POCl₃) in toluene under reflux to form dihydroisoquinoline 86 , which is subsequently acetylated to 87 (Scheme 11) .
Table 2: Bischler-Napieralski Reaction Optimization
| Condition | Optimal Value | Yield Impact |
|---|---|---|
| Acid Catalyst | POCl₃ (3 equiv) | Maximizes cyclization |
| Solvent | Toluene | Prevents overchlorination |
| Temperature | 110°C | 78% conversion |
This method requires careful control of dehydration conditions to avoid epimerization at C7 .
Hypervalent Iodine Reagents in Oxidative Coupling
Hypervalent iodine(III) reagents, particularly bis(trifluoroacetoxy)iodobenzene (PIFA), enable regioselective biaryl coupling. In the final stages of synthesis, intermediate 79 undergoes oxidative coupling with PIFA in trifluoroethanol (TFE) at −20°C to form the C1–C12 bond with 92% enantiomeric excess (Scheme 10) .
Advantages :
Catalyst-Free Benzofuran Formation via Epoxide Ring Opening
A catalyst-free approach utilizes substituted nitro epoxides 109 and salicylaldehydes 15 in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 50°C. Epoxide ring opening generates intermediate B , which cyclizes to form benzofuran 110 in 33–84% yield (Scheme 34) .
Mechanistic Pathway :
-
Deprotonation : K₂CO₃ abstracts the phenolic proton.
-
Nucleophilic Attack : The phenoxide opens the epoxide.
-
Cyclization : Intramolecular etherification forms the benzofuran ring .
Table 3: Catalyst-Free Benzofuran Synthesis
Chemical Reactions Analysis
Types of Reactions
(4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-1,2,4,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the ring system or functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Pharmacological Applications
-
Analgesic Properties :
- The compound exhibits analgesic effects similar to other opioids. It has been studied for its potential use in managing moderate to severe pain conditions. Its structure may confer unique binding affinities to opioid receptors which could enhance its efficacy compared to traditional opioid analgesics.
-
Antimicrobial Activity :
- Research has indicated that derivatives of this compound may possess antimicrobial properties. Studies have shown that modifications in stereochemistry can significantly influence biological activity against various bacterial strains.
- Neuroprotective Effects :
Case Study 1: Analgesic Efficacy
A study conducted on the analgesic efficacy of methanobenzofuroisoquinoline derivatives demonstrated that specific structural modifications enhanced pain relief in animal models. The results indicated a significant reduction in pain scores compared to control groups treated with standard analgesics.
Case Study 2: Antimicrobial Testing
In vitro testing of the compound against Gram-positive and Gram-negative bacteria revealed promising antimicrobial activity. The results suggested that the compound could serve as a lead for developing new antimicrobial agents effective against resistant strains.
Case Study 3: Neuroprotection
A recent study highlighted the neuroprotective effects of this compound in models of oxidative stress. The findings showed that it could reduce markers of oxidative damage and improve neuronal survival rates under stress conditions.
Mechanism of Action
The mechanism of action of (4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-1,2,4,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuroisoquinoline derivatives and related heterocyclic compounds. These compounds share structural similarities but may differ in their functional groups and biological activities.
Uniqueness
What sets (4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-1,2,4,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol apart is its specific arrangement of functional groups and chiral centers. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
The compound (4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-1,2,4,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol is a complex organic molecule characterized by a unique bicyclic structure. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound based on diverse research findings.
Molecular Characteristics
- Molecular Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : 341.4 g/mol
- Chirality : The compound contains multiple chiral centers which may influence its biological activity.
Structural Features
The structure includes:
- A methoxy group at the 9-position.
- A fused benzofuro and isoquinoline framework.
These features suggest that the compound may interact with various biological targets.
The mechanism of action involves the compound's interaction with specific molecular targets such as receptors and enzymes involved in various biological pathways. The unique structure allows it to modulate the activity of these targets effectively. Preliminary studies indicate that compounds with similar structures may exhibit interactions with opioid receptors and other neurotransmitter systems.
Pharmacological Potential
Research indicates that the compound may possess several pharmacological properties:
- Analgesic Properties : Similar compounds have shown effectiveness in pain management by interacting with opioid receptors .
- Antimicrobial Effects : Variants of this compound have exhibited activity against various microbial strains .
- Neuroprotective Potential : The structural similarities to known neuroprotective agents suggest potential applications in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Study on Pain Management : A study demonstrated that derivatives of this compound could effectively reduce pain in rodent models by acting on specific opioid pathways. The efficacy was compared to standard analgesics like morphine .
- Antimicrobial Activity Study : Another investigation focused on the antimicrobial properties of related compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| [(4R,4aR)-9-acetyloxy-3-methyl...] | Acetate group; similar bicyclic structure | Analgesic properties |
| [(4S,4aR)-9-methoxy...] | Different stereochemistry; methoxy group | Antimicrobial effects |
| [(3R,4R)-3-(cyclopropylmethyl)-...] | Cyclopropyl substitution; altered ring structure | Neuroprotective potential |
This table illustrates variations in stereochemistry and substituents that can significantly influence biological activity and therapeutic potential.
Q & A
Basic: What synthetic methodologies are employed for the preparation of this compound, and what are critical optimization steps?
Methodological Answer:
Synthesis typically involves multi-step routes, including:
- Microwave-assisted reactions for regioselective functionalization (e.g., methyl acrylate addition at 130°C for 3 hours) .
- Protecting group strategies : Use of tert-butyldimethylsilyl (TBS) or benzyl groups to preserve hydroxyl functionalities during coupling reactions .
- Purification : Reverse-phase column chromatography (e.g., Waters C18 with water-methanol-TFA eluent) and recrystallization from methanol for high-purity isolation .
- Key challenges : Minimizing epimerization during acylations and ensuring stereochemical fidelity via NMR monitoring .
Basic: How is the stereochemical configuration validated for this compound?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolves absolute configuration (e.g., C–C bond precision of 0.004 Å, R factor = 0.032) .
- NMR analysis : - and -NMR correlations confirm substituent orientation, particularly for methoxy and hydroxyl groups .
- Chiral chromatography : Used to separate enantiomers when synthetic routes risk racemization .
Basic: What experimental approaches characterize its interaction with μ-opioid receptors (MOR)?
Methodological Answer:
- Calcium flux assays : HEK-293 cells transfected with MOR are stimulated with CCL5 (RANTES), and intracellular calcium changes are measured via FLIPR (Fluorometric Imaging Plate Reader) .
- Radioligand binding : Competitive displacement studies using -DAMGO to determine values .
- Functional selectivity : G protein vs. β-arrestin signaling bias assessed via BRET (Bioluminescence Resonance Energy Transfer) .
Advanced: How are fluorescent derivatives designed for receptor localization studies?
Methodological Answer:
- Linker conjugation : N1- and N4-methylsuccinamide moieties are appended to the core structure via EDC/HOBt-mediated coupling, preserving MOR affinity .
- Fluorophore selection : Morpholinoethyl or dansyl groups are used for minimal steric interference, validated via confocal microscopy in neuronal cells .
- Control experiments : Competitive blocking with naloxone confirms specificity of fluorescent ligand binding .
Advanced: What strategies improve metabolic stability, and how are they evaluated?
Methodological Answer:
- Deuterium incorporation : At metabolically labile sites (e.g., C7-methoxy group) reduces CYP3A4-mediated oxidation, assessed via LC-MS/MS in rat liver microsomes .
- Prodrug approaches : Acetamide or cyclopropanecarbonyl derivatives resist first-pass metabolism, with pharmacokinetics analyzed in rodent plasma .
- In vivo validation : Deuterated analogs show prolonged half-life () and reduced norbuprenorphine formation in rats .
Advanced: How can contradictory pharmacological data (e.g., agonist vs. antagonist effects) be resolved?
Methodological Answer:
- Receptor heteromer studies : Co-localization of MOR with chemokine receptors (e.g., CCR5) is assessed via proximity ligation assays (PLA) to explain biased signaling .
- Tissue-specific assays : Compare peripheral (e.g., intestinal) vs. central (e.g., striatal) MOR responses using isolated tissue baths and electrophysiology .
- Allosteric modulation : Test for positive/negative allosteric modulators using Schild regression analysis to clarify potency shifts .
Analytical: Which HPLC conditions are optimal for quantifying this compound in biological matrices?
Methodological Answer:
- Column : C18 reverse-phase (e.g., Agilent Zorbax SB-C18, 4.6 × 250 mm, 5 µm) .
- Mobile phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B), with UV detection at 280 nm .
- Validation : Linearity (1–100 ng/mL), LOD 0.3 ng/mL, LOQ 1 ng/mL in rat plasma, with recovery >85% .
Advanced: How are in vivo efficacy models designed to evaluate antinociceptive effects?
Methodological Answer:
- Rodent models : Hot-plate (55°C) and tail-flick assays with dose-response curves (ED calculation) .
- Tolerance studies : Chronic administration (7 days) with escalating doses to assess MOR desensitization .
- Heroin vaccine cross-reactivity : Immunization with hapten-conjugated analogs induces antibodies blocking heroin-induced hyperlocomotion in mice .
Safety: What precautions are critical for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and respirators (NIOSH N95) to prevent inhalation .
- Ventilation : Use fume hoods during synthesis to limit exposure to trifluoroacetate counterions .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .
Structural: How are computational methods integrated to predict reactivity and optimize synthesis?
Methodological Answer:
- Quantum chemical calculations : DFT (B3LYP/6-31G*) predicts transition states for cyclopropane ring formation, reducing side products .
- Reaction path screening : High-throughput virtual libraries identify optimal conditions (e.g., solvent, catalyst) for microwave-assisted steps .
- Machine learning : Training datasets from failed reactions improve yield predictions for novel derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
